N-Indolylacetyl-beta-alanine

Description

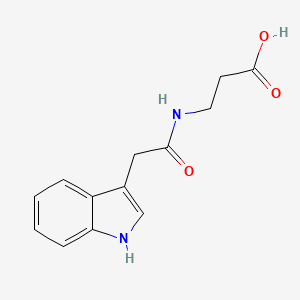

Structure

3D Structure

Properties

IUPAC Name |

3-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(14-6-5-13(17)18)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGFGTUYKNDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of N Indolylacetyl Beta Alanine

Endogenous Formation Mechanisms in Biological Systems

The formation of IAA-amino acid conjugates is a pivotal process in controlling the pool of free, active IAA within plant cells. nih.gov This mechanism allows plants to rapidly respond to developmental cues and environmental stimuli by sequestering excess auxin. nih.gov

The synthesis of N-Indolylacetyl-beta-alanine is a part of the broader metabolic pathway of IAA conjugation. In plants, free IAA constitutes only a small fraction of the total IAA pool, with the majority existing in conjugated forms. oup.com The formation of these conjugates, including those with amino acids like alanine, aspartate, glutamate, and leucine, is a well-established mechanism for auxin homeostasis. plos.orgnih.gov

Conjugation serves multiple purposes. Some IAA conjugates, such as those with alanine and leucine, are considered reversible storage forms, meaning they can be hydrolyzed to release free IAA when needed. oup.com Others, particularly IAA-aspartate and IAA-glutamate, are believed to be intermediates targeted for irreversible degradation pathways. oup.comresearchgate.netnih.gov The formation of these various conjugates allows for precise, tissue-specific regulation of active auxin levels. plos.org While β-alanine is not one of the 20 common proteinogenic amino acids, its conjugation to IAA fits within this established framework of creating amide-linked auxin derivatives to control hormone activity. utexas.edunih.gov

The enzymatic synthesis of IAA-amino acid conjugates in plants is primarily catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of enzymes. plos.orgnih.gov These enzymes function as IAA-amido synthetases. nih.gov Research in Arabidopsis has identified at least seven GH3 proteins involved in the conjugation of IAA to various amino acids. plos.org

The expression of several GH3 genes is induced by high levels of auxin, suggesting a feedback mechanism where excess IAA triggers its own conjugation and inactivation. nih.gov This process helps plants maintain hormonal balance and prevent the potentially detrimental effects of supraoptimal auxin concentrations. nih.gov While extensive research has focused on the conjugation of IAA with proteinogenic amino acids like aspartate and glutamate, it is putative that members of the GH3 family are also responsible for synthesizing this compound. researchgate.netnih.gov The specific GH3 enzyme(s) that may exhibit a preference for β-alanine as a substrate remains an area for further investigation.

Degradation and Deconjugation of this compound

The biological activity of many IAA-amino acid conjugates is dependent on their hydrolysis back to free IAA. nih.gov This deconjugation process is facilitated by a specific class of enzymes, releasing the active hormone from its storage form and thus increasing the local concentration of free auxin. plos.org

In Arabidopsis, the hydrolysis of IAA-amino acid conjugates is performed by a family of seven amidohydrolases, which includes key members such as IAR3 (INDOLE-3-ACETIC ACID RESISTANT 3), ILL2 (IAR3-LIKE 2), and ILR1 (IAA-LEUCINE RESISTANT 1). nih.govresearchgate.net These enzymes are metallopeptidases that cleave the amide bond linking IAA to the amino acid. ebi.ac.uk

These hydrolases exhibit distinct but overlapping substrate specificities. researchgate.net IAR3 was initially characterized as an IAA-alanine hydrolase. nih.gov Subsequent studies confirmed that members of this family, including ILR1, IAR3, ILL1, and ILL2, can cleave a range of IAA-amino acid conjugates. researchgate.net Genetic studies using mutants have demonstrated the in vivo importance of these enzymes; for instance, a triple mutant, ilr1 iar3 ill2, shows reduced sensitivity to exogenous IAA conjugates and accumulates specific conjugates, confirming the role of these enzymes in releasing free IAA. nih.gov This evidence strongly suggests that these amidohydrolases are the primary enzymes responsible for the cleavage of N-Indolylacetyl-alanine conjugates.

Kinetic analyses of purified recombinant amidohydrolases have provided detailed insights into their substrate preferences. Studies have shown that enzymes like ILR1, IAR3, and ILL2 possess Km values that indicate their physiological relevance in hydrolyzing IAA conjugates. researchgate.net

ILL2, in particular, demonstrates very high activity with IAA-alanine as a substrate. nih.gov In contrast, IAR3 is considered more important than ILR1 and ILL2 for IAA-alanine hydrolysis in roots. nih.gov The specificity is not limited to the amino acid portion; studies on a wheat ortholog of IAR3, named TaIAR3, revealed that it has negligible activity on IAA-Ala but shows high specificity for conjugates of longer-chain auxins like indole-3-butyric acid (IBA). nih.govmontclair.edu This highlights how different plant species have evolved hydrolases with distinct specificities. While direct kinetic data for this compound is not extensively documented, the high activity of these enzymes on the structurally similar N-(indol-3-ylacetyl)-L-alanine suggests they are strong candidates for its hydrolysis.

| Enzyme | Primary Substrate(s) | Relative Activity/Note | Source |

|---|---|---|---|

| AtIAR3 | IAA-Alanine | Characterized as an IAA-Ala hydrolase; important for IAA-Ala hydrolysis in roots. | nih.govnih.gov |

| AtILL2 | IAA-Alanine | Displays very high activity on IAA-Alanine. | nih.gov |

| AtILR1 | IAA-Leucine, IAA-Phenylalanine | Cleaves a subset of IAA-amino acid conjugates. | researchgate.net |

| TaIAR3 (Wheat) | IBA-Alanine, IBA-Glycine | Hydrolyzes negligible levels of IAA-Ala, showing specificity for longer side-chain auxins. | nih.govmontclair.edu |

Understanding the precise mechanisms of enzyme specificity and catalysis often involves computational modeling. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a substrate, such as an IAA-amino acid conjugate, binds within the active site of an enzyme like IAR3 or ILL2. mdpi.comnih.gov

These computational approaches can reveal key amino acid residues in the enzyme's active site that are critical for substrate recognition and binding. nih.gov For example, the crystallization of the Arabidopsis amidohydrolase AtILL2 has provided a structural basis for understanding its function. oup.com Analysis of this structure, likely complemented by modeling, has led to hypotheses about which residues determine substrate specificity. One study proposed that the residue Leu175 in the active site could be responsible for selecting against IAA conjugates with amino acid side-chains that are bulkier than alanine. oup.com Such in silico studies are invaluable for generating testable hypotheses about enzyme function and for explaining the observed substrate specificities, providing a framework to predict the interaction between auxin amidohydrolases and various conjugates, including this compound. nih.gov

Based on a comprehensive search for scientific information, there is insufficient specific data available regarding the biological roles and physiological functions of This compound to thoroughly populate the requested article outline.

The majority of published research on indole-3-acetic acid (IAA) amino acid conjugates focuses on those formed with proteinogenic amino acids, such as N-Indolylacetyl-L-alanine and N-Indolylacetyl-L-aspartate. These compounds are well-documented as playing significant roles in auxin storage, transport, and homeostasis within plants.

While β-alanine is known to be a non-proteinogenic amino acid involved in various plant stress responses and as a precursor to coenzyme A, its specific conjugation to indole-3-acetic acid and the subsequent functional roles of that conjugate are not detailed in the available scientific literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on this compound that adheres to the specific subsections of the provided outline concerning its effects on callus growth, rooting, phytohormone homeostasis, and signaling pathways. Attempting to do so would require extrapolating data from different, albeit related, compounds, which would be scientifically inaccurate.

Biological Roles and Physiological Functions of N Indolylacetyl Beta Alanine

Participation in Phytohormone Homeostasis and Signaling Networks

Crosstalk with Other Plant Hormonal Systems

N-Indolylacetyl-beta-alanine, as a conjugate of the primary plant auxin, indole-3-acetic acid (IAA), is positioned at the nexus of intricate hormonal crosstalk that governs plant growth and development. While direct studies on the specific interactions of this compound with other hormonal systems are limited, the well-established crosstalk of its parent compound, IAA, provides a framework for its potential roles. The conjugation of IAA to amino acids like beta-alanine (B559535) is a key mechanism for regulating auxin homeostasis, which in turn influences the balance and signaling of other hormones such as gibberellins, cytokinins, and abscisic acid. nih.govfrontiersin.orgnih.gov

The dynamic interplay between auxin and other hormones is crucial for various physiological processes. For instance, the ratio of auxin to cytokinin is a critical determinant of root and shoot morphogenesis. nih.gov Similarly, the interaction between auxin and gibberellin signaling is integral to processes like cambial activity. nih.gov Abscisic acid (ABA), a key stress-related hormone, often acts antagonistically to auxin in growth regulation. researchgate.netnih.gov The formation of IAA conjugates, including the potential formation of this compound, by enzymes such as those in the GH3 family, serves to modulate the levels of free, active IAA, thereby indirectly influencing these hormonal balances. researchgate.netwur.nlnih.gov This regulation is vital for the plant to fine-tune its developmental programs and responses to environmental stimuli.

Table 1: Overview of Auxin (IAA) Crosstalk with Other Plant Hormones

| Interacting Hormone | Key Biological Processes Influenced by Crosstalk with Auxin |

| Gibberellins (GA) | Seed germination, stem elongation, cambial activity. nih.gov |

| Cytokinins (CK) | Root and shoot development, cell division and differentiation. nih.gov |

| Abscisic Acid (ABA) | Seed dormancy, stomatal regulation, stress responses. researchgate.netnih.gov |

| Ethylene | Root development, fruit ripening, stress responses. |

| Jasmonic Acid (JA) | Defense against necrotrophic pathogens, wound response. |

| Salicylic Acid (SA) | Defense against biotrophic pathogens. |

Intersections with Plant-Microbe Interactions

The production of auxin is a known virulence factor for many plant pathogens, including Pseudomonas syringae. nih.govresearchgate.netplos.org This bacterium can synthesize IAA to manipulate the host's physiology, promoting disease development. plos.orgnih.gov A key strategy for pathogens to regulate the activity of the IAA they produce is through conjugation with amino acids. While the formation of 3-indoleacetyl-epsilon-L-lysine by P. savastanoi (a pathovar of P. syringae) is well-documented, the principle of IAA conjugation is established. nih.gov Given that P. syringae possesses the genetic machinery for such conjugations, it is plausible that it could also synthesize this compound if beta-alanine is available.

The synthesis of IAA conjugates by pathogens like P. syringae can serve multiple purposes. It may represent a mechanism to store and inactivate excess IAA, which can be toxic to the bacterium at high concentrations, or to create a slow-release source of active auxin within the host tissue. nih.gov The specific amino acid used for conjugation can influence the stability and biological activity of the resulting auxin conjugate. The presence of such conjugates highlights the sophisticated biochemical interplay between plant pathogens and their hosts, where the pathogen co-opts host-like metabolic pathways to its advantage.

Plant roots release a complex mixture of compounds into the surrounding soil, collectively known as root exudates. These exudates play a crucial role in shaping the rhizosphere microbiome and mediating plant-microbe interactions. nih.govfrontiersin.org The composition of root exudates is diverse and includes sugars, organic acids, and amino acids. Notably, the non-proteinogenic amino acid beta-alanine has been identified as a component of root exudates. nih.gov

Given that plants synthesize IAA and that beta-alanine is present in the rhizosphere, the enzymatic formation of this compound within root tissues and its subsequent exudation is a possibility. The presence of indole (B1671886) compounds in the rhizosphere is known to influence the behavior of soil microbes. frontiersin.org The specific impact of this compound on the rhizosphere metabolome and microbial community structure remains an area for further investigation. However, as an auxin conjugate, its presence could influence auxin signaling in rhizosphere-dwelling microorganisms and neighboring plants.

Table 2: Selected Components of Plant Root Exudates

| Compound Class | Examples |

| Sugars | Glucose, Fructose, Sucrose |

| Organic Acids | Malic acid, Citric acid, Succinic acid |

| Amino Acids | Alanine, Valine, Beta-alanine nih.gov |

| Phenolic Compounds | Flavonoids, Phenolic acids |

| Indole Compounds | Indole-3-acetic acid (IAA) nih.gov |

Occurrence and Significance in Microbial Metabolism

While the direct detection of this compound in Salmonella Typhimurium has not been explicitly reported in the available literature, the bacterium is known to possess the metabolic pathways necessary for its synthesis. Salmonella Typhimurium has a demonstrated capacity for beta-alanine metabolism. nih.govkegg.jp Furthermore, recent research has highlighted the critical role of both host- and bacterially-derived beta-alanine for the replication of Salmonella within host macrophages. nih.gov

The synthesis of beta-alanine by Salmonella is linked to the panD gene. nih.gov Given that many bacteria in the gut microbiome can produce indole from tryptophan, it is conceivable that Salmonella could either synthesize this compound or encounter it in its environment. The potential role of this compound in the metabolism or virulence of Salmonella is an intriguing area for future research, especially considering the importance of beta-alanine in its pathogenesis. nih.gov

The human gut microbiome is a complex ecosystem with a vast metabolic potential. The gut microbiota is known to be heavily involved in the metabolism of dietary tryptophan, leading to the production of a wide array of indole derivatives. nih.gov These microbial metabolites can have significant impacts on host physiology. Concurrently, metabolic pathways involving beta-alanine are also active within the gut microbiome. nih.gov

The confluence of indole and beta-alanine metabolism in the gut environment suggests the potential for the formation of this compound by gut bacteria. While direct detection in global metabolomic studies of the gut microbiome has not been highlighted, its existence as a potential microbial metabolite is plausible. Further targeted metabolomic analyses would be necessary to confirm its presence and elucidate its potential role in the complex chemical communication network of the gut microbiome and its interaction with the host.

Structure Activity Relationship Sar Studies and Analog Design for N Indolylacetyl Beta Alanine

Impact of Amino Acid Moiety on Biological Activity and Metabolic Fate

The conjugation of amino acids to indole-3-acetic acid (IAA) is a key metabolic process that plants use to regulate auxin homeostasis. nih.gov These conjugates can act as storage forms or be targeted for degradation. nih.gov The specific amino acid attached to the IAA molecule significantly influences the conjugate's biological activity, primarily by affecting its susceptibility to hydrolysis by plant enzymes. nih.govmendeley.com

The prevailing understanding is that the biological activity of most IAA-amino acid conjugates, including N-Indolylacetyl-beta-alanine, is dependent on their enzymatic hydrolysis to release free, active IAA. nih.govmendeley.com Plant tissues contain specific enzymes, known as IAA-amino acid hydrolases, that cleave the amide bond linking IAA to the amino acid. nih.gov The rate of this hydrolysis is a critical determinant of the conjugate's potency. Conjugates that are rapidly hydrolyzed release a burst of free IAA, leading to a strong auxin response. Conversely, those that are hydrolyzed slowly provide a sustained, slow release of IAA. mendeley.com

Research on a variety of IAA-L-amino acid conjugates in Arabidopsis has demonstrated a clear correlation between the rate of in vitro hydrolysis by specific hydrolases (like ILR1, IAR3, and ILL2) and the in vivo biological activity, such as the inhibition of root elongation. nih.gov This suggests that the amino acid moiety acts as a modulator, governing the availability of the active hormone. For instance, conjugates with certain amino acids are readily cleaved, showing high auxin-like activity, while others are resistant to hydrolysis and are thus considered inactive storage forms. mendeley.comnih.gov

The nature of the amino acid also dictates the metabolic pathway. While some conjugates are hydrolyzed to release free IAA, others can be further metabolized into different compounds, such as oxindole-3-acetyl (oxIAA) amino acid conjugates, which are considered part of an irreversible inactivation pathway. frontiersin.org The stereochemistry of the amino acid is also critical; conjugates with D-isomers of amino acids are generally inactive because they are not recognized by the hydrolytic enzymes. mendeley.com

| IAA-Amino Acid Conjugate | Relative Biological Activity (e.g., Root Growth Inhibition) | Susceptibility to Enzymatic Hydrolysis | Primary Metabolic Fate |

|---|---|---|---|

| IAA-L-Alanine | High | High | Release of free IAA |

| IAA-Glycine | Moderate | Moderate | Release of free IAA |

| IAA-L-Aspartic Acid | Low to Moderate | Variable (Enzyme dependent) | Release of free IAA or further oxidation |

| IAA-L-Leucine | High | High | Release of free IAA |

| IAA-D-Alanine | Inactive | Resistant | Metabolically stable |

This table provides illustrative examples based on general findings in the field. Specific activities and hydrolysis rates can vary depending on the plant species and the specific hydrolases present. mendeley.comnih.gov

Significance of the Indolylacetyl Group for Phytohormonal Activity

The indolylacetyl group is the core structural component responsible for the phytohormonal activity of this compound and other IAA conjugates. This moiety is, in fact, the active hormone, indole-3-acetic acid (IAA). researchgate.net The primary role of the attached beta-alanine (B559535) (or any other amino acid) is to temporarily inactivate or modify the transport and storage of the hormone. nih.gov The auxin activity is only exerted upon the release of the free indolylacetyl group (IAA) through hydrolysis. nih.govmendeley.com

The indole (B1671886) ring and the acetic acid side chain of the indolylacetyl group are essential for binding to auxin receptors, such as the TIR1/AFB family of F-box proteins. researchgate.net This binding event initiates a signaling cascade that leads to various physiological responses, including cell elongation, division, and differentiation, which are fundamental to plant growth and development. researchgate.net

SAR studies on IAA itself have shown that specific features of the indolylacetyl group are critical for its activity:

The Indole Ring: The planar, aromatic ring system is crucial for receptor interaction. Modifications to the ring can drastically alter or eliminate auxin activity.

The Carboxylic Acid Side Chain: The presence of a carboxylic acid group (or a group that can be metabolized to it) at a specific distance from the indole ring is a strict requirement for activity. This group is involved in key interactions within the receptor's binding pocket.

The N-H group of the Indole Ring: The nitrogen atom and its associated hydrogen are important for the electronic properties of the ring and contribute to binding affinity.

Therefore, the significance of the indolylacetyl group in this compound is absolute; it is the source of the molecule's potential phytohormonal effect. The conjugation to beta-alanine serves as a metabolic switch, holding the active hormone in a temporarily latent state. nih.gov

Rational Design of this compound Analogs for Mechanistic Probes and Biochemical Studies

The rational design of chemical analogs is a powerful strategy for dissecting complex biological processes. nih.gov By systematically modifying the structure of this compound, researchers can create molecular probes to investigate auxin metabolism, transport, and signaling.

The design of such analogs is guided by the SAR principles discussed previously. Key strategies include:

Modification of the Amino Acid Moiety:

Non-hydrolyzable Analogs: Replacing the standard amide bond with a more stable linkage (e.g., an ether or a carbon-carbon bond) would create an analog that cannot be hydrolyzed to release free IAA. Such a tool would be invaluable for determining if the conjugate itself has any intrinsic biological activity, independent of its conversion to IAA. nih.gov

Enzyme-Specific Substrates: Synthesizing a range of N-Indolylacetyl-amino acid conjugates, including those with non-natural amino acids, can help to probe the substrate specificity of different IAA-amido hydrolases. nih.govmdpi.com This allows for the characterization of individual enzyme roles in auxin homeostasis.

Modification of the Indolylacetyl Group:

Labeled Analogs: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the indolylacetyl ring or side chain allows for metabolic tracing studies. These labeled analogs can be used to follow the uptake, transport, and conversion of the conjugate within plant tissues using techniques like mass spectrometry.

Fluorescent Probes: Attaching a fluorescent tag to the indole ring (at a position that does not disrupt receptor binding) could enable the visualization of the conjugate's localization within cells and tissues, providing insights into transport and accumulation patterns.

Synthetic Auxin Conjugates: Creating conjugates of synthetic auxins (like 2,4-Dichlorophenoxyacetic acid) with amino acids provides probes that are often more stable and can help elucidate the pathways that are common to both endogenous and synthetic auxins. researchgate.net

| Analog Type | Structural Modification | Intended Application | Rationale |

|---|---|---|---|

| Non-hydrolyzable Probe | Replacement of amide bond with a stable isostere | Investigate intrinsic activity of the conjugate | Prevents release of free IAA, isolating the effect of the conjugate itself. |

| Metabolic Tracer | Incorporation of stable isotopes (e.g., ¹³C) in the indole ring | Trace metabolic fate and transport pathways | Allows differentiation from endogenous IAA pools in mass spectrometry analysis. |

| Enzyme Specificity Probe | Conjugation of IAA to a non-natural or modified amino acid | Characterize substrate specificity of IAA-amido hydrolases | Identifies which structural features of the amino acid are critical for enzyme recognition and cleavage. |

| Fluorescent Imaging Probe | Attachment of a fluorophore to the indole ring | Visualize subcellular localization and transport | Enables real-time imaging of conjugate distribution in living cells. |

The rational design of these specialized analogs, based on a solid understanding of the structure-activity relationships of this compound, is essential for advancing our knowledge of auxin biology. nih.gov

Future Directions and Emerging Research Areas for N Indolylacetyl Beta Alanine

Elucidation of Novel Metabolic Fates and Deeper Metabolic Interconnections

While the synthesis of N-Indolylacetyl-beta-alanine from indole-3-acetic acid (IAA) and β-alanine is understood, its subsequent metabolic fate remains an area of active investigation. Future research will likely focus on identifying and characterizing the enzymes responsible for its hydrolysis back to IAA and β-alanine, as well as potential alternative catabolic pathways. In plants, auxin homeostasis is tightly regulated through a balance of biosynthesis, transport, and inactivation. nih.govmdpi.com Auxin conjugates, including those with amino acids, are key components of this regulatory network, serving as either storage forms or targets for degradation. nih.govmdpi.com

The hydrolysis of IAA-amino acid conjugates is typically catalyzed by amidohydrolases. nih.gov Identifying the specific amidohydrolases that act on this compound and determining their kinetic properties and subcellular localization will be crucial. It is possible that the specificity of these enzymes for different amino acid conjugates plays a role in the differential regulation of auxin activity. nih.gov

Beyond simple hydrolysis, the indole (B1671886) ring or the β-alanine moiety of the conjugate could be subject to further modifications, leading to a diverse array of downstream metabolites. For instance, the primary catabolic pathway for IAA involves its oxidation to 2-oxoindole-3-acetic acid (oxIAA). cazypedia.org Investigating whether this compound is a direct substrate for oxidative enzymes or if it must first be hydrolyzed to free IAA is an important research question.

Understanding the metabolic interconnections of this compound with other metabolic pathways is another key area. The availability of β-alanine, which can be synthesized from various precursors including uracil, spermidine, and propionate (B1217596) in plants, directly influences the formation of the conjugate. nih.govresearchgate.netresearchgate.net Therefore, fluctuations in these precursor pathways could have a significant impact on the levels of this compound and, consequently, on auxin homeostasis.

Table 1: Potential Metabolic Fates of this compound

| Metabolic Process | Potential Products | Key Enzyme Classes (Hypothesized) |

| Hydrolysis | Indole-3-acetic acid (IAA), β-alanine | Amidohydrolases |

| Oxidation | Oxidized this compound derivatives | Oxidases, Oxygenases |

| Further Conjugation | Glycosylated or otherwise modified conjugates | Glycosyltransferases |

Integration of Advanced Systems Biology Approaches (e.g., Multi-Omics Data Integration)

The complexity of auxin metabolism and signaling necessitates the use of systems biology approaches to gain a holistic understanding. nih.gov The integration of multiple "omics" datasets, including transcriptomics, proteomics, and metabolomics, will be instrumental in elucidating the role of this compound. mdpi.commdpi.com

Transcriptomics can reveal changes in gene expression in response to the application of this compound or in organisms with altered levels of this conjugate. For example, a transcriptomic study on Brassica rapa seedlings treated with IAA-alanine showed changes in the expression of auxin-related genes, including auxin-responsive genes and genes involved in auxin metabolism. nih.gov Similar studies focusing on the β-alanine conjugate could identify specific genes and pathways that are regulated by this particular form of auxin. Furthermore, transcriptome analysis of cotton seedlings treated with β-alanine under salt stress revealed the differential expression of genes involved in hormone signal transduction, highlighting the interconnectedness of β-alanine with hormonal pathways. mdpi.comnih.gov

Proteomics can identify changes in the abundance of proteins involved in the metabolism, transport, and signaling of this compound. For instance, a proteomic analysis of Pseudomonas sp. in response to IAA revealed alterations in proteins involved in IAA degradation and stress response. nih.gov A similar approach for this compound could identify the specific enzymes that bind to and metabolize this conjugate.

Metabolomics allows for the comprehensive analysis of the metabolic profile of an organism, providing a snapshot of its physiological state. mdpi.com Metabolomic profiling of plants or other organisms treated with this compound can identify its metabolic products and reveal its impact on other metabolic pathways. nih.gov High-resolution mass spectrometry techniques have been successfully used to identify various IAA metabolites, including amino acid conjugates, in plant extracts. mdpi.comnih.gov

The true power of these approaches lies in their integration. By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the regulatory networks governing this compound homeostasis and its physiological effects. This integrated approach can help to identify novel components of the auxin signaling pathway and to understand how the metabolic status of the cell influences its response to this important signaling molecule. A recent study on β-alanine metabolism utilized an integrated analysis of multi-omics datasets to highlight its pivotal role in cellular inflammation. mdpi.comnih.gov

Exploration of Unexplored Biological Roles in Diverse Model Organisms

While the role of auxin conjugates has been primarily studied in plants, the widespread presence of IAA and its metabolites in other kingdoms of life suggests that this compound may have functions in a variety of organisms.

In plants , β-alanine itself is involved in responses to various abiotic stresses, including temperature extremes, hypoxia, drought, and heavy metal shock. researchgate.netmdpi.com The conjugation of IAA to β-alanine could therefore be a mechanism to modulate auxin responses under stress conditions. Further research in model plants like Arabidopsis thaliana and various crop species will be essential to dissect the specific roles of this conjugate in development and stress physiology.

In microorganisms , many bacteria and fungi synthesize IAA, which can act as a signaling molecule in microbial communities and in interactions with plants. researchgate.netkisti.re.krnih.gov The formation of this compound in these organisms could serve to regulate the levels of active IAA, thereby influencing processes such as biofilm formation, virulence, or symbiotic relationships. The physiological effects of IAA have been studied in the yeast Saccharomyces cerevisiae, where it can inhibit growth and induce filamentous growth, suggesting a role in fungal development and morphogenesis. nih.govpnas.orgresearchgate.net

Exploring the effects of this compound in animal model organisms could reveal novel biological activities. While there is no evidence to date of endogenous production of this specific conjugate in animals, its constituent parts, IAA and β-alanine, are biologically active. Studies in model organisms such as the fruit fly (Drosophila melanogaster), the nematode (Caenorhabditis elegans), and the zebrafish (Danio rerio) could uncover unexpected physiological or developmental effects. For instance, studies in zebrafish have investigated the behavioral effects of β-alanine derivatives and the developmental toxicity of indole alkaloids, highlighting the potential for indole-containing compounds to have significant biological effects in vertebrates. nih.govnih.govmdpi.comresearchgate.net

Table 2: Potential Research Questions for this compound in Diverse Model Organisms

| Model Organism | Potential Research Area |

| Arabidopsis thaliana | Role in abiotic stress responses and developmental processes. |

| Saccharomyces cerevisiae | Impact on fungal morphogenesis, cell signaling, and stress tolerance. |

| Escherichia coli | Involvement in inter-kingdom signaling with plants. |

| Drosophila melanogaster | Effects on development, behavior, and lifespan. |

| Caenorhabditis elegans | Influence on chemosensation, development, and aging. |

| Danio rerio | Impact on embryonic development and neurobehavioral responses. |

Development of Engineered Biological Systems for Production or Modulation Studies

The production of this compound through traditional chemical synthesis can be complex and may generate undesirable byproducts. frontiersin.orgresearchgate.net Metabolic engineering and synthetic biology offer promising alternatives for the sustainable and controlled production of this compound. researchgate.netresearchgate.netnih.gov

The biosynthesis of this compound requires two precursors: IAA and β-alanine. Significant progress has been made in the metabolic engineering of microorganisms, particularly Escherichia coli, for the high-level production of β-alanine from simple carbon sources like glucose. researchgate.netnih.govmdpi.com These engineered strains can serve as a platform for the subsequent production of the final conjugate.

The enzymatic conjugation of IAA to amino acids is catalyzed by enzymes from the GH3 (Gretchen Hagen 3) family. cazypedia.org By co-expressing a gene encoding a β-alanine biosynthesis pathway and a suitable GH3 enzyme with specificity for β-alanine in a microbial host, it should be possible to achieve de novo synthesis of this compound. The selection of an appropriate GH3 enzyme is critical, as different members of this family exhibit varying substrate specificities. cazypedia.orgnih.gov

Whole-cell biocatalysis represents another attractive approach. In this strategy, engineered cells overexpressing the necessary enzymes are used as catalysts to convert externally supplied precursors (IAA and β-alanine or a precursor to β-alanine) into this compound. frontiersin.orgnih.gov This method can achieve high product titers and simplifies downstream processing compared to fermentation. nih.gov

Furthermore, engineered biological systems can be used not only for production but also for studying the effects of this compound. For example, microbial strains could be engineered to produce and secrete the conjugate, allowing for controlled studies of its effects on plant growth or on mixed microbial communities. Conversely, organisms could be engineered to overexpress hydrolases that specifically break down this compound, providing a tool to investigate the consequences of its depletion.

Table 3: Components for an Engineered Biosynthetic Pathway for this compound

| Component | Example Genes/Enzymes | Organism of Origin (Example) |

| β-Alanine Biosynthesis Module | L-aspartate-α-decarboxylase (panD) | Escherichia coli, Corynebacterium glutamicum |

| IAA Conjugation Module | GH3 family IAA-amido synthetase | Arabidopsis thaliana, Oryza sativa |

| Host Organism | Escherichia coli, Saccharomyces cerevisiae | N/A |

Q & A

Q. How can researchers confirm the identity and purity of N-Indolylacetyl-beta-alanine in synthetic samples?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity by comparing chemical shifts (δ) of indole protons (typically 7.0–7.5 ppm) and beta-alanine backbone protons (2.5–3.5 ppm).

- Perform high-performance liquid chromatography (HPLC) with a C18 column (e.g., 5 µm particle size, 250 mm length) under isocratic conditions (acetonitrile:water = 60:40, 0.1% trifluoroacetic acid) to assess purity (>95% by peak area).

- Validate via mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 263.2 for C₁₃H₁₄N₂O₃). Reference synthetic protocols for similar indole derivatives .

Q. What are effective strategies for synthesizing this compound with high yield?

Methodological Answer:

- Employ carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) to conjugate indole-3-acetic acid to beta-alanine. Optimize molar ratios (1:1.2 indole:beta-alanine) in anhydrous DMF at 4°C for 24 hours .

- Purify via recrystallization (ethanol/water, 70:30 v/v) or flash chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress with TLC (Rf ≈ 0.4 in ethyl acetate).

- Address side reactions (e.g., dimerization) by controlling pH (6.5–7.0) and excluding light to prevent indole oxidation .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices (e.g., serum, tissue lysates)?

Methodological Answer:

- Use LC-MS/MS with a triple quadrupole system: Ionize via electrospray (positive mode), monitor transitions (e.g., 263.2 → 116.1 for quantification). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Extract samples with solid-phase extraction (SPE) using C18 cartridges. Validate recovery rates (>85%) and limit of detection (LOD < 10 ng/mL) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How to design experiments to study the stability of this compound under physiological conditions (pH, temperature, enzymatic activity)?

Methodological Answer:

- Conduct accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Analyze degradation products via HPLC-MS and quantify half-life (t₁/₂). Compare with stability in simulated gastric fluid (pH 2.0) .

- Assess enzymatic susceptibility using proteases (e.g., trypsin, carboxypeptidase B) and monitor cleavage via fluorescence assays (if labeled) or MS fragmentation .

Q. How can researchers resolve contradictions in reported biological activities of this compound across in vitro and in vivo studies?

Methodological Answer:

- Perform cross-validation assays : Replicate key studies (e.g., cytokine modulation in macrophages) under standardized conditions (cell density, serum concentration, passage number) .

- Analyze batch-to-batch variability in compound purity using orthogonal methods (e.g., NMR vs. HPLC). Purity thresholds (>98%) significantly impact bioactivity outcomes .

- Use meta-analysis tools to compare dose-response curves and statistical power across publications, addressing confounding variables like solvent choice (DMSO vs. saline) .

Q. What methodology optimizes the conjugation of this compound to carrier proteins (e.g., BSA) for antibody production?

Methodological Answer:

- Activate the carboxyl group of beta-alanine using EDC/sulfo-NHS (molar ratio 1:1:1.5) in MES buffer (pH 5.5). React with lysine residues on BSA (10:1 hapten:protein ratio) for 2 hours at 25°C .

- Characterize conjugation efficiency via UV-Vis spectroscopy (measure absorbance at 280 nm for protein and 260 nm for indole) or MALDI-TOF to determine hapten:protein ratio .

- Validate immunogenicity in animal models by ELISA, ensuring titer levels >1:10,000 for downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.